Nigakihemiacetal B

概要

説明

Nigakihemiacetal B is a naturally occurring quassinoid, a class of degraded triterpenes, found in plants of the Simaroubaceae family. These compounds are known for their bitter taste and have been traditionally used in folk medicine for their therapeutic properties . This compound, along with quassin, is one of the primary bitter principles extracted from these plants .

準備方法

Synthetic Routes and Reaction Conditions: Nigakihemiacetal B is typically extracted from natural sources rather than synthesized due to its complex structure. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The process begins with the grinding of plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate neoquassin .

Industrial Production Methods: Industrial production of neoquassin involves large-scale extraction from plant sources. The process is optimized to maximize yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to ensure efficient extraction and isolation .

化学反応の分析

Types of Reactions: Nigakihemiacetal B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize analogs for research purposes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the neoquassin molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the neoquassin structure.

Major Products Formed: The major products formed from these reactions include various neoquassin derivatives with altered biological activities. These derivatives are often used in medicinal chemistry to explore new therapeutic potentials .

科学的研究の応用

Nigakihemiacetal B, a naturally occurring quassinoid found in plants of the Simaroubaceae family, has a wide range of scientific research applications due to its unique chemical properties and promising biological activities. Quassinoids, the class of compounds to which this compound belongs, are known for their bitter taste and have been traditionally used in folk medicine for their therapeutic properties.

Scientific Research Applications

This compound and its derivatives are studied for their unique chemical properties and potential as lead compounds in drug discovery. In biological research, it is used to study its effects on cellular processes and its potential as an anticancer and antimalarial agent. this compound has also shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and malaria. Additionally, it is used in the food and beverage industry as a bittering agent and in the development of new pharmaceuticals.

This compound, derived from Picrasma quassioides, has demonstrated anti-inflammatory and antioxidant properties, as well as insecticidal activity.

- Anti-Inflammatory Effects: It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This occurs at inhibitory concentrations (IC50) ranging from 89.39 to >100 μM. The compound interrupts inflammatory signaling pathways, particularly the NF-κB and ERK pathways, which are crucial in regulating inflammatory responses.

- Antioxidant Activity: this compound demonstrates antioxidant properties, which help mitigate oxidative stress in biological systems and protect cells from damage caused by free radicals.

- Insecticidal Properties: Quassinoids derived from P. quassioides have shown effectiveness against pests like Diaphorina citri, indicating potential applications in agricultural pest management.

Pharmacokinetics

Quassinoids, in general, have attracted attention because of their promising biological activities, especially in the context of research regarding active anticancer and antimalarial principles. The efficacy of quassinoids as combinatorial drugs coupled with the structure–activity analysis has reclaimed novel structural leads for new drug development.

Biochemical Properties

This compound plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and activity, which is crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

This compound influences various types of cells and cellular processes and has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, the compound’s impact on gene expression can result in changes in the production of specific proteins, thereby influencing cellular functions, highlighting its importance in regulating cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation, resulting in changes in enzyme activity, which can subsequently affect various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, and these molecular interactions are key to understanding the compound’s mechanism of action.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1: A study focused on the anti-inflammatory effects of this compound in a mouse model demonstrated a significant reduction in inflammatory markers when treated with the compound compared to a control group receiving hydrocortisone.

- Case Study 2: Another investigation assessed the compound's efficacy in reducing oxidative stress markers in cultured human cells. Results indicated a notable decrease in reactive oxygen species (ROS) levels, supporting its antioxidant potential.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize analogs for research purposes.

Common Reagents and Conditions

- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the neoquassin molecule.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

- Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the neoquassin structure.

The major products formed from these reactions include various this compound derivatives with altered biological activities, which are often used in medicinal chemistry to explore new therapeutic potentials.

作用機序

Nigakihemiacetal B exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit protein synthesis by interfering with the elongation step of translation. This inhibition is achieved by binding to the ribosome and preventing the proper functioning of elongation factors . Additionally, neoquassin has been found to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

類似化合物との比較

- Quassin

- Isoquassin

- 18-Hydroxyquassin

Nigakihemiacetal B’s unique properties make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Nigakihemiacetal B is a compound derived from the plant Picrasma quassioides, which has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

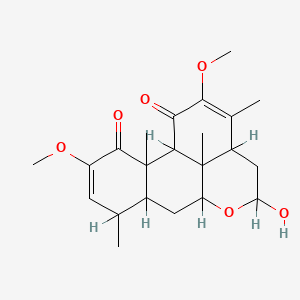

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula and properties of this compound are summarized in the following table:

| Compound Name | Molecular Formula | Source |

|---|---|---|

| This compound | C22H34O7 | Picrasma quassioides |

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It operates through various pathways, including:

- Inhibition of Pro-inflammatory Cytokines: Studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suppression occurs at inhibitory concentrations (IC50) ranging from 89.39 to >100 μM.

- Mechanism of Action: The compound interrupts inflammatory signaling pathways, particularly the NF-κB and ERK pathways, which are crucial in regulating inflammatory responses .

2. Antioxidant Activity

This compound also demonstrates antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals.

3. Insecticidal Properties

Recent studies have highlighted the insecticidal activity of compounds related to this compound. For instance, quassinoids derived from P. quassioides have shown effectiveness against pests like Diaphorina citri, indicating potential applications in agricultural pest management .

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1: A study focused on the anti-inflammatory effects of this compound in a mouse model demonstrated a significant reduction in inflammatory markers when treated with the compound compared to a control group receiving hydrocortisone .

- Case Study 2: Another investigation assessed the compound's efficacy in reducing oxidative stress markers in cultured human cells. Results indicated a notable decrease in reactive oxygen species (ROS) levels, supporting its antioxidant potential.

特性

CAS番号 |

76-77-7 |

|---|---|

分子式 |

C22H30O6 |

分子量 |

390.5 g/mol |

IUPAC名 |

(1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione |

InChI |

InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1 |

InChIキー |

BDQNCUODBJZKIY-NUPPOKJBSA-N |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |

異性体SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC |

正規SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |

外観 |

Solid powder |

melting_point |

Mp 230.5-231 ° 230.5-231°C |

Key on ui other cas no. |

76-77-7 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Neoquassine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。